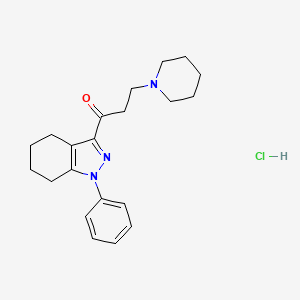
1-Propanone, 1-(4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)-3-piperidino-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1-(4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)-3-piperidino-, monohydrochloride is a chemical compound with the molecular formula C21H28ClN3O and a molecular weight of 373.93 g/mol . This compound is known for its unique structure, which includes a piperidine ring and an indazole moiety, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 1-Propanone, 1-(4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)-3-piperidino-, monohydrochloride typically involves the following steps:
Formation of the Indazole Moiety: This step involves the cyclization of appropriate precursors to form the indazole ring.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the indazole and piperidine moieties with the propanone backbone under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Análisis De Reacciones Químicas
1-Propanone, 1-(4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)-3-piperidino-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using halogenated reagents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 1-(4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)-3-piperidino-, monohydrochloride involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds include other indazole derivatives and piperidine-containing molecules. Compared to these compounds, 1-Propanone, 1-(4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)-3-piperidino-, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties .
Propiedades
Número CAS |
21484-36-6 |
|---|---|
Fórmula molecular |
C21H28ClN3O |
Peso molecular |
373.9 g/mol |
Nombre IUPAC |
1-(1-phenyl-4,5,6,7-tetrahydroindazol-3-yl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27N3O.ClH/c25-20(13-16-23-14-7-2-8-15-23)21-18-11-5-6-12-19(18)24(22-21)17-9-3-1-4-10-17;/h1,3-4,9-10H,2,5-8,11-16H2;1H |
Clave InChI |
MPPUCDDPCCEQKW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCC(=O)C2=NN(C3=C2CCCC3)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


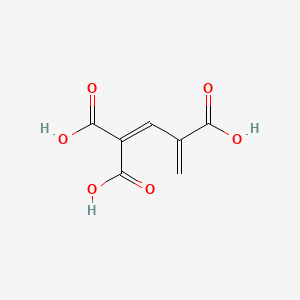
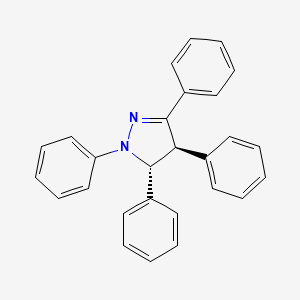

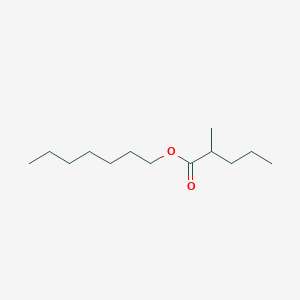
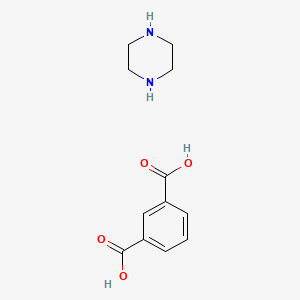

![Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14714148.png)
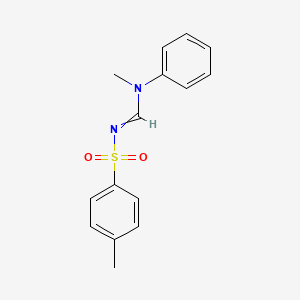
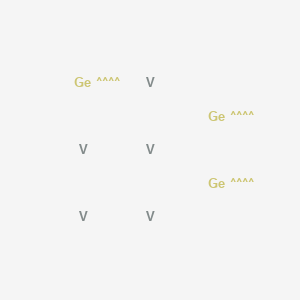



![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone](/img/structure/B14714196.png)

